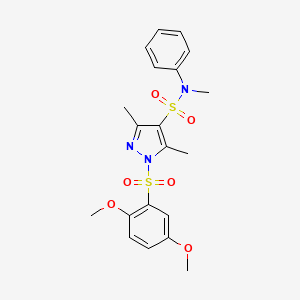

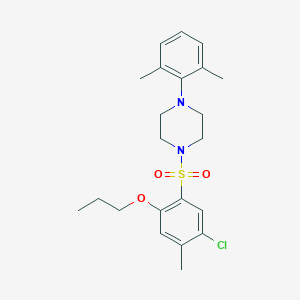

1-(2,5-dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(2,5-dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide" is a chemical entity that appears to be related to a class of compounds known for their potential biological activities, particularly in the context of cancer research. Although the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the benzenesulfonyl and the pyrazole ring are common to the compounds studied within these papers. These structural components are often explored for their roles in inhibiting certain biological pathways or for their cytotoxic properties against cancer cells .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of key intermediates such as substituted benzaldehydes or hydrazinobenzenesulfonamide derivatives. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides involves starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide . The process includes the introduction of various substituents like fluorine, hydroxy, methoxy, or trimethoxy moieties, which can significantly influence the biological activity of the final compound. Such synthetic routes could be relevant for the synthesis of the compound , considering the presence of methoxy groups and a sulfonamide linkage .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group has been shown to strongly inhibit certain biological functions, such as the HIF-1 activated transcription pathway . The molecular structure, including the positioning of methoxy groups and the nature of the sulfonamide linkage, plays a significant role in the interaction of these compounds with biological targets. Therefore, the molecular structure of "this compound" would likely be a key factor in its potential bioactivity .

Chemical Reactions Analysis

The chemical reactivity of sulfonamide derivatives can be influenced by the substituents present on the benzene ring and the nature of the sulfonamide group. The compounds studied in the provided papers have shown the ability to undergo reactions that are relevant to their biological activity, such as inhibiting the carbonic anhydrase enzyme or the HIF-1 pathway . The specific chemical reactions that "this compound" might undergo would depend on its precise molecular structure, but it is reasonable to assume that it would share some reactivity patterns with the compounds described in the papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, can greatly affect its pharmacological profile. For instance, poor water solubility can limit the bioavailability of a compound, necessitating the development of specialized formulations for delivery . The presence of methoxy groups and the sulfonamide linkage can influence these properties, and thus, the physical and chemical properties of "this compound" would be important to assess in the context of its potential use as a therapeutic agent .

Applications De Recherche Scientifique

Sulfonamide compounds, including 1-(2,5-dimethoxybenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, are a significant class of synthetic antibiotics used for the therapy of bacterial infections and conditions caused by other microorganisms. They have been the backbone of antibacterial therapy before the advent of penicillin. Beyond their antibacterial properties, sulfonamides have found application in various domains due to their broad bioactive spectrum resulting from chemical structural modifications. These modifications have expanded their medicinal applications, making them valuable in developing drugs and drug candidates for numerous conditions such as cancer, glaucoma, inflammation, and dandruff, among others (Gulcin & Taslimi, 2018; Shichao et al., 2016).

Sulfonamide Derivatives in Medicinal Chemistry

The role of sulfonamide derivatives extends into medicinal chemistry, where they have been employed as key components in drugs targeting a wide array of diseases. This versatility stems from their ability to be structurally modified, thus offering a diverse range of derivatives with potent medicinal properties. The sulfonamide group's presence in drug molecules has been instrumental in addressing challenges in cancer therapy, antimicrobial resistance, and chronic diseases management. The continuous evolution in the synthesis of sulfonamide derivatives underscores their enduring relevance in drug development and the pursuit of novel therapeutic agents (Carta, Scozzafava, & Supuran, 2012; Azevedo-Barbosa et al., 2020).

Sulfonamides and Redox Mediators in Pollution Treatment

In the environmental sector, the enzymatic treatment of pollutants, particularly those of a recalcitrant nature, has seen the application of sulfonamide derivatives. These compounds, in conjunction with redox mediators, have significantly enhanced the efficiency of pollutant degradation. This approach leverages the broad substrate range and the catalytic prowess of enzymes, further amplified by redox mediators, to address pollution in wastewater and other contaminated environments. The synergy between sulfonamide derivatives and enzymatic processes exemplifies the innovative cross-disciplinary applications of these compounds beyond their traditional medicinal uses (Husain & Husain, 2007).

Mécanisme D'action

Target of Action

The compound contains a pyrrole moiety , which is known to interact with various biological targets

Mode of Action

For instance, 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

The presence of a pyrrole moiety suggests that it may be involved in various biochemical reactions .

Pharmacokinetics

The compound’s molecular weight of 23667 suggests that it may have favorable absorption and distribution characteristics.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2,5-dimethoxyphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6S2/c1-14-20(31(26,27)22(3)16-9-7-6-8-10-16)15(2)23(21-14)30(24,25)19-13-17(28-4)11-12-18(19)29-5/h6-13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKNMUYAQFUGDTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C)S(=O)(=O)N(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B2531374.png)

![N-(2-furylmethyl)-4-{2-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-1H-imidazol-1-yl}benzamide](/img/structure/B2531375.png)

![4-[(2-Methylphenyl)sulfanyl]benzoic acid](/img/structure/B2531380.png)

![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)

![2-Amino-7-methyl-5-oxo-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydrochromene-3-carbonitrile](/img/structure/B2531387.png)

![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)

![2-[3-(5-Chloro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2531394.png)

![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)